molecular formula C12H12N2O2S2 B2635868 N1,N2-Bis(thiophen-2-ylmethyl)oxalamide CAS No. 920366-91-2

N1,N2-Bis(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2635868
CAS No.: 920366-91-2
M. Wt: 280.36
InChI Key: NOSYGNWELJYIQH-UHFFFAOYSA-N
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Description

“N1,N2-Bis(thiophen-2-ylmethyl)oxalamide” is an organic compound with the chemical formula C12H12N2O2S2 . It is a white to light yellow solid and is often used as an intermediate in organic synthesis for the production of other compounds .


Physical and Chemical Properties Analysis

“this compound” is a white to light yellow solid . It has a certain stability but may decompose under inappropriate conditions . Its molecular weight is 280.37 .

Scientific Research Applications

N1,N2-Bis(thiophen-2-ylmethyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals[][1].

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties[][1].

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases[][1].

    Industry: It is used in the production of advanced materials and as a ligand in catalysis[][1].

Safety and Hazards

“N1,N2-Bis(thiophen-2-ylmethyl)oxalamide” may have certain toxicity or hazards . During use, it is necessary to avoid contact with skin, inhalation, or accidental ingestion . In case of accidental contact, it should be thoroughly rinsed with water and medical treatment should be sought .

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N1,N2-Bis(thiophen-2-ylmethyl)oxalamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used[][1].

    Reduction: Reduction reactions can convert the oxalamide group to amines or other reduced forms[][1].

    Substitution: this compound can participate in nucleophilic substitution reactions, where the thiophen-2-ylmethyl groups are replaced by other nucleophiles[][1].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate[][1].

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used[][1].

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions[][1].

Major Products Formed

Properties

IUPAC Name

N,N'-bis(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S2/c15-11(13-7-9-3-1-5-17-9)12(16)14-8-10-4-2-6-18-10/h1-6H,7-8H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSYGNWELJYIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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